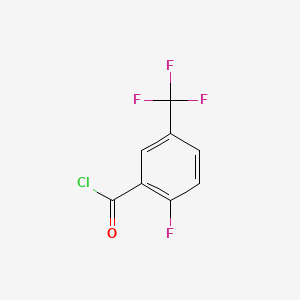

2-Fluoro-5-(trifluoromethyl)benzoyl chloride

Description

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound bearing the Chemical Abstracts Service registry number 207981-46-2. The International Union of Pure and Applied Chemistry name specifically designates the compound as this compound, reflecting the precise positioning of substituents on the benzene ring relative to the benzoyl chloride functional group. This systematic naming convention clearly indicates the presence of a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring.

The spectroscopic characterization of this compound provides distinctive fingerprints that enable unambiguous identification and structural confirmation. Nuclear magnetic resonance spectroscopy reveals characteristic patterns arising from the fluorine substituents and their influence on the aromatic proton environments. The compound's NMR spectra are available through various spectroscopic databases, with specific reference to 1H NMR and 13C NMR datasets.

The 1H NMR spectrum exhibits a limited number of aromatic proton signals due to the extensive fluorine substitution pattern. The three aromatic hydrogen atoms appear as complex multiplets reflecting both through-bond and through-space interactions with the fluorine substituents. The chemical shifts are significantly influenced by the electron-withdrawing effects of both the fluorine atoms and the trifluoromethyl group, resulting in downfield displacement compared to unsubstituted benzoyl chlorides.

The 19F NMR spectrum provides particularly diagnostic information, displaying separate resonances for the fluorine atom directly attached to the benzene ring and the three equivalent fluorine atoms of the trifluoromethyl group. The trifluoromethyl fluorine atoms typically appear as a singlet in the region characteristic of aromatic trifluoromethyl groups, while the aromatic fluorine exhibits coupling patterns with adjacent aromatic protons.

Infrared spectroscopy reveals the characteristic carbonyl stretching frequency of the acyl chloride functional group, typically appearing in the region of 1770 wavenumbers. This frequency is elevated compared to simple benzoyl chlorides due to the electron-withdrawing effects of the fluorine substituents, which reduce electron density at the carbonyl carbon and strengthen the carbon-oxygen double bond. Additional characteristic absorptions include carbon-fluorine stretching vibrations and aromatic carbon-carbon stretching modes.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of fluorinated benzoyl chlorides. The molecular ion peak appears at m/z 226-228, with the isotope pattern reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes. Common fragmentation pathways include loss of chlorine (M-35), loss of carbonyl chloride (M-63), and various fluorine-containing fragments. The high-resolution mass spectrometry data confirms the exact molecular formula and enables distinction from structural isomers.

| Spectroscopic Method | Key Features | Diagnostic Signals |

|---|---|---|

| 1H NMR | 3 aromatic protons | Complex multipets, downfield shifted |

| 19F NMR | 4 fluorine environments | CF3 singlet, aromatic F multiplet |

| 13C NMR | 8 carbon signals | Carbonyl, aromatic, CF3 carbons |

| IR Spectroscopy | C=O stretch | ~1770 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 226-228, Cl isotope pattern |

The comprehensive spectroscopic characterization establishes this compound as a well-defined chemical entity with distinctive analytical signatures. These spectroscopic fingerprints serve as essential tools for quality control in synthetic applications and provide the foundation for understanding the compound's electronic structure and chemical reactivity patterns.

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)5-3-4(8(11,12)13)1-2-6(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVKAIZITGCCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370550 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207981-46-2 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The preparation of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out in a reaction vessel where the benzoic acid is added to thionyl chloride and refluxed at 80°C for about 10 hours. The excess thionyl chloride is then distilled off, and the crude product is purified by vacuum distillation to obtain the final product .

Chemical Reactions Analysis

2-Fluoro-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-Fluoro-5-(trifluoromethyl)benzoic acid.

Reduction: It can be reduced to form 2-Fluoro-5-(trifluoromethyl)benzyl alcohol under specific conditions.

Common reagents used in these reactions include amines, alcohols, and reducing agents like lithium aluminum hydride. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Organic Synthesis

2-Fluoro-5-(trifluoromethyl)benzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for the introduction of acyl groups onto nucleophiles, facilitating the formation of amides, esters, and ketones. Notably, it can undergo substitution reactions with nucleophiles such as amines and alcohols, which are essential in building complex organic structures.

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized for preparing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to modify biological molecules makes it suitable for drug design applications. For instance, fluorinated benzoyl derivatives have been investigated for their potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory processes . The incorporation of trifluoromethyl groups has been shown to enhance the potency of certain compounds, making them more effective against specific biological targets.

Material Science

The compound is also explored in material science for developing new materials with specific properties. Its unique structural features allow researchers to tailor materials for applications ranging from electronics to coatings.

Biological Research

This compound has been used in biological research to study enzyme inhibitors and other biologically active compounds. The presence of trifluoromethyl groups can significantly alter the chemical and biological properties of compounds, enhancing their interactions with biological molecules and improving their pharmacological profiles.

Inhibition Studies

Research has indicated that compounds containing trifluoromethyl groups can exhibit enhanced potency in inhibiting biological targets. For example, certain phenolic compounds with trifluoromethyl substitutions showed a six-fold increase in potency for inhibiting serotonin uptake compared to non-fluorinated analogs.

Drug Design Applications

The structural characteristics of this compound have been leveraged in developing novel pharmaceuticals aimed at selective inhibition of cyclooxygenase enzymes. This suggests promising therapeutic applications in treating inflammatory conditions due to its selective action on COX-2 over COX-1 .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride involves its high reactivity due to the presence of electron-withdrawing fluorine and chlorine atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an acylating agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

(a) 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride (CAS: 171243-30-4)

- Molecular Formula : C₈H₃ClF₄O (same as target compound).

- Key Differences : Fluorine at the 3-position instead of 2.

- Reactivity : Altered electronic environment due to meta-substitution may reduce steric hindrance in reactions compared to ortho-substitution in the target compound.

- Applications : Used in amide coupling reactions for drug discovery .

(b) 2-Fluoro-4-(trifluoromethyl)benzoyl Chloride

- CAS: Not explicitly listed; referenced in spectral libraries .

- Key Differences : Trifluoromethyl group at the 4-position.

- Impact : Para-substitution may lead to different regioselectivity in electrophilic aromatic substitution reactions.

Halogen-Substituted Analogs

(a) 3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS: 886496-83-9)

- Molecular Formula : C₈H₃Cl₂F₃O.

- Molecular Weight : 249.47 g/mol .

- Key Differences : Chlorine replaces fluorine at the 3-position.

- Applications: Limited to R&D due to unspecified hazards .

(b) 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl Chloride (CAS: 2168326-54-1)

Trifluoromethyl and Alkyl/Functional Group Variants

(a) 3-Methyl-5-(trifluoromethoxy)benzoyl Chloride (CAS: 916420-52-5)

- Molecular Formula : C₉H₆ClF₃O₂.

- Molecular Weight : 238.59 g/mol .

- Key Differences : Trifluoromethoxy (-OCF₃) and methyl (-CH₃) groups replace fluorine and trifluoromethyl.

(b) 4-(Trifluoromethyl)benzoyl Chloride (CAS: 329-15-7)

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Substituent Effects on Reactivity

Biological Activity

2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound characterized by its unique structural features, including a benzoyl chloride group and a trifluoromethyl substituent. This compound, with the molecular formula C₈H₃ClF₄O and a molecular weight of approximately 226.56 g/mol, has garnered attention in synthetic organic chemistry due to its reactivity and potential applications in drug design and development.

The presence of the trifluoromethyl group significantly influences the chemical and biological properties of this compound. Fluorinated compounds often exhibit altered interactions with biological molecules, which can enhance their pharmacological profiles. The compound's acyl chloride functionality allows it to act as a reactive acylating agent, facilitating the introduction of acyl groups onto various nucleophiles, thus enabling the formation of amides, esters, and ketones .

Reactivity with Biological Molecules

Research indicates that this compound interacts with various biological molecules, potentially altering their functions. The unique electronic properties imparted by the fluorine atoms can affect binding affinities and reactivity profiles, making this compound a valuable building block for synthesizing functional molecules with specific biological activities.

Case Studies

- Inhibition Studies : A study highlighted that compounds containing trifluoromethyl groups can exhibit enhanced potency in inhibiting biological targets. For instance, the inclusion of a trifluoromethyl group in certain phenolic compounds increased their potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs .

- Drug Design Applications : The compound's structure has been utilized in the development of novel pharmaceuticals. For example, fluorinated benzoyl derivatives have been investigated for their potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Compounds similar to this compound have shown selective inhibition towards COX-2, suggesting potential therapeutic applications in treating inflammation .

- Synthesis of Bioactive Compounds : The reactivity of this compound has been exploited in synthesizing bioactive compounds. Its ability to form amides and esters makes it suitable for creating derivatives that may possess enhanced biological activity or improved pharmacokinetic properties .

Applications in Drug Discovery

The compound serves as a versatile reagent in drug discovery, particularly in synthesizing fluorinated drugs that demonstrate improved metabolic stability and bioavailability. The incorporation of fluorine into drug candidates is known to enhance their pharmacological properties, making compounds like this compound essential in modern medicinal chemistry .

Safety and Handling

As with many fluorinated organic compounds, this compound poses certain hazards. It is corrosive and should be handled with appropriate safety measures to avoid exposure. Proper laboratory protocols must be followed when working with this compound to ensure safety .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Fluoro-5-(trifluoromethyl)benzoyl chloride?

- Methodological Answer : The compound is typically synthesized via the reaction of 2-fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) with thionyl chloride (SOCl₂). Key steps include:

- Reaction Conditions : Reflux in solvents like benzene or dichloromethane (DCM) with catalytic dimethylformamide (DMF) to accelerate acyl chloride formation .

- Workup : Excess thionyl chloride is distilled off, and the crude product is purified via vacuum distillation or recrystallization. Example protocols from analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) suggest yields >90% under optimized conditions .

Q. How is the purity of this compound assessed?

- Methodological Answer :

- HPLC : Retention time and peak integration (e.g., method H with Rt ≈ 1.59 min for related compounds) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺ ~226.56) .

- NMR Spectroscopy : ¹⁹F and ¹H NMR to verify fluorine substitution patterns and acyl chloride functionality .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Medicinal Chemistry : Acts as a key intermediate in synthesizing amides or esters for drug candidates (e.g., kinase inhibitors or antimicrobial agents) .

- Agrochemicals : Used to derivatize pesticides or herbicides via nucleophilic substitution .

- Material Science : Incorporation into polymers or liquid crystals for enhanced thermal/electronic properties .

Advanced Research Questions

Q. How do reaction conditions influence the synthesis yield and byproduct formation?

- Methodological Answer :

- Catalyst Optimization : DMF (0.5 mL) reduces reaction time from 4 hours (reflux) to 1.5 hours (60°C) in thionyl chloride, but requires careful solvent removal to avoid side reactions .

- Temperature Effects : Higher temperatures (>100°C) may degrade sensitive trifluoromethyl groups; kinetic studies are recommended to balance reactivity and stability .

- Byproduct Mitigation : Unreacted benzoic acid or chlorinated derivatives are removed via acid-base extraction (e.g., quenching with ice water and KHSO₄) .

Q. What analytical strategies resolve contradictions in reported physicochemical properties?

- Methodological Answer :

- Boiling Point Discrepancies : For analogous compounds (e.g., 3-fluoro-5-(trifluoromethyl)benzoyl chloride), boiling points range 170–175°C under reduced pressure (0.05 mmHg). Confirm via differential scanning calorimetry (DSC) .

- Density/Refractive Index : Measure experimentally using a pycnometer and Abbe refractometer (expected d ≈ 1.482 g/cm³, n ≈ 1.4610) .

Q. How does moisture affect the stability of this compound?

- Methodological Answer :

- Hydrolysis Kinetics : Rapid hydrolysis in aqueous environments regenerates the parent benzoic acid. Stability studies under inert atmospheres (N₂/Ar) show <5% degradation over 30 days when stored at -20°C .

- Handling Protocols : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

Q. Are computational methods applicable to predict reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- DFT Calculations : Models (e.g., B3LYP/6-311+G(d,p)) predict electrophilic reactivity at the carbonyl carbon, with trifluoromethyl groups increasing electrophilicity by ~15% compared to non-fluorinated analogs .

- Solvent Effects : Continuum solvation models (SMD) suggest polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.